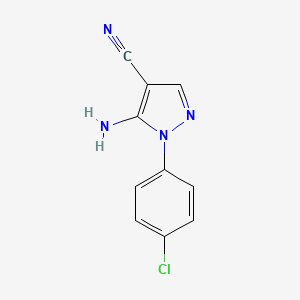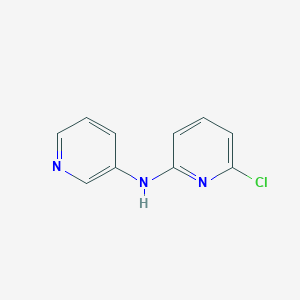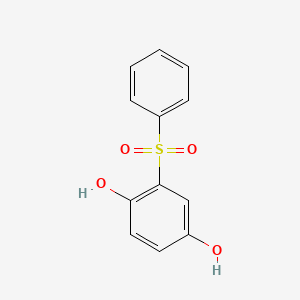![molecular formula C11H8N2O4 B1348310 5(4H)-恶唑啉-2-甲基-4-[(3-硝基苯基)亚甲基]- CAS No. 57731-07-4](/img/structure/B1348310.png)
5(4H)-恶唑啉-2-甲基-4-[(3-硝基苯基)亚甲基]-
描述
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-, also known as 4H-Oxazolone, is a heterocyclic compound with potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 225.14 g/mol, and a melting point of 146-147°C. Its chemical formula is C8H7NO3. 4H-Oxazolone is a versatile compound that can be used as a building block in the synthesis of various other compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals.
科学研究应用
免疫调节特性
- 合成恶唑啉衍生物,特别是 4-[(E)-(4-硝基苯基)亚甲基]-2-甲基-1,3-恶唑-5(4H)-酮,并测试了它们的免疫调节作用。该化合物在调节免疫反应方面表现出有效的活性,包括对吞噬细胞化学发光、中性粒细胞趋化性、T 细胞增殖、细胞因子产生和细胞毒性的影响 (Mesaik et al., 2004)。
光学性质和应用
- 恶唑啉衍生物由于其非线性光学性质而在光子学和电子学中显示出前景。用电子供体和受体基团合成的衍生物表现出高双光子吸收截面,使其适用于这些领域的应用 (Rodrigues et al., 2012)。
- 另一项研究重点是合成荧光恶唑-5-酮荧光团,展示了它们的吸收和荧光特性。这些荧光团发出蓝光和绿光,表明它们在光电器件和光子学中的潜在用途 (Urut et al., 2018)。
合成和化学反应性
- 4-双(甲硫基)亚甲基-2-苯基恶唑-5-酮,一种相关的恶唑啉,已被用作合成各种 2-苯基-3,4-取代恶唑的通用模板,表明恶唑啉化合物在合成各种分子中的化学多功能性和反应性 (Misra & Ila, 2010)。
属性
IUPAC Name |
2-methyl-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-3-2-4-9(5-8)13(15)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNNCLKVUMXLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327091 | |
| Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
CAS RN |
57731-07-4 | |
| Record name | 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)



![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)






